molecular formula C14H15BrN2O3S B12192840 [(4-Bromo-3-propoxyphenyl)sulfonyl]-4-pyridylamine

[(4-Bromo-3-propoxyphenyl)sulfonyl]-4-pyridylamine

Cat. No.: B12192840
M. Wt: 371.25 g/mol
InChI Key: HIKVNYOOUSHLQQ-UHFFFAOYSA-N
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Description

[(4-Bromo-3-propoxyphenyl)sulfonyl]-4-pyridylamine is a sulfonamide derivative featuring a pyridylamine core linked to a substituted phenyl ring. The phenyl group is functionalized with a bromo substituent at the para position and a propoxy group at the meta position, conferring distinct electronic and steric properties. Its molecular formula is C₁₄H₁₅BrN₂O₃S, with a molecular weight of 371.25 g/mol.

This compound is hypothesized to exhibit activity in kinase inhibition or receptor modulation due to structural similarities with sulfonamide-based pharmaceuticals.

Properties

Molecular Formula

C14H15BrN2O3S

Molecular Weight

371.25 g/mol

IUPAC Name

4-bromo-3-propoxy-N-pyridin-4-ylbenzenesulfonamide

InChI

InChI=1S/C14H15BrN2O3S/c1-2-9-20-14-10-12(3-4-13(14)15)21(18,19)17-11-5-7-16-8-6-11/h3-8,10H,2,9H2,1H3,(H,16,17)

InChI Key

HIKVNYOOUSHLQQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=NC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Bromo-3-propoxyphenyl)sulfonyl]-4-pyridylamine typically involves multiple steps. One common method starts with the bromination of 3-propoxyphenyl, followed by sulfonylation to introduce the sulfonyl group. The final step involves the coupling of the sulfonylated intermediate with 4-pyridylamine under specific reaction conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the compound meets the required specifications.

Mechanism of Action

The mechanism of action of [(4-Bromo-3-propoxyphenyl)sulfonyl]-4-pyridylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents H-Bond Donors/Acceptors LogP* (Predicted)
[(4-Bromo-3-propoxyphenyl)sulfonyl]-4-pyridylamine C₁₄H₁₅BrN₂O₃S 371.25 4-Bromo, 3-propoxy, 4-pyridylamine 1 / 5 3.8
6-[(4-Bromophenyl)sulfonyl]-3-pyridinylamine C₁₁H₉BrN₂O₂S 313.17 4-Bromo, 3-pyridylamine 1 / 4 2.5
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide C₂₇H₂₈BrN₅O₄S₂ 630.57 Morpholinylpyrimidine, trimethylbenzenesulfonamide 1 / 7 4.2

Key Observations :

The meta-propoxy vs. para-bromo configuration introduces steric hindrance, which may alter binding affinity in enzyme pockets compared to simpler bromophenyl analogues.

Core Structure Variations :

  • The pyridylamine core in the target compound differs from the pyrimidine -morpholine scaffold in , which confers greater hydrogen-bond acceptor capacity (7 vs. 5) and kinase selectivity in some contexts.

Biological Activity

[(4-Bromo-3-propoxyphenyl)sulfonyl]-4-pyridylamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and antioxidant properties, as well as its structural characteristics and mechanisms of action.

Chemical Structure

The structure of [(4-Bromo-3-propoxyphenyl)sulfonyl]-4-pyridylamine can be represented as follows:

  • Chemical Formula : C14H16BrN2O3S
  • Molecular Weight : 364.25 g/mol

Antimicrobial Activity

Recent studies have demonstrated that compounds with sulfonamide moieties, including [(4-Bromo-3-propoxyphenyl)sulfonyl]-4-pyridylamine, exhibit significant antimicrobial properties. The mechanism often involves the inhibition of bacterial enzyme systems, particularly those involved in folate synthesis.

  • In Vitro Studies :
    • The compound was tested against various strains including Staphylococcus aureus, Escherichia coli, and Candida albicans. The Minimum Inhibitory Concentration (MIC) values ranged from 31.25 to 250 µg/mL, indicating promising antibacterial and antifungal activity.
    • Notably, the compound exhibited remarkable activity against Candida albicans with an MIC of 62.5 µg/mL, comparable to standard antifungals like fluconazole .
MicroorganismMIC (µg/mL)
Staphylococcus aureus62.5
Escherichia coli125
Klebsiella pneumoniae125
Candida albicans62.5

Antioxidant Activity

In addition to antimicrobial effects, [(4-Bromo-3-propoxyphenyl)sulfonyl]-4-pyridylamine has shown potential as an antioxidant:

  • Mechanism : The antioxidant activity is attributed to the ability of the compound to scavenge free radicals and inhibit lipid peroxidation.
  • Comparative Analysis : When compared to standard antioxidants like butylhydroxytoluene (BHT), the compound demonstrated significant activity, making it a candidate for further exploration in oxidative stress-related conditions .

Case Studies and Research Findings

  • Docking Studies :
    • Molecular docking studies revealed that [(4-Bromo-3-propoxyphenyl)sulfonyl]-4-pyridylamine interacts favorably with target proteins involved in microbial resistance mechanisms. This supports its potential use in developing new antimicrobial agents .
  • Toxicity Profile :
    • Preliminary bioinformatics investigations indicate a favorable toxicity profile for this compound, suggesting low toxicity and good bioavailability, which are critical for therapeutic applications .
  • Structural Insights :
    • Crystallographic studies have elucidated the three-dimensional structure of the compound, providing insights into its binding interactions with biological targets. This structural information is pivotal for rational drug design efforts aimed at enhancing potency and selectivity .

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